3-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
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Overview
Description
3-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorine atom, a phenylsulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-fluorobenzoyl chloride with 2-(4-(phenylsulfonyl)piperazin-1-yl)ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. Additionally, the piperazine moiety can bind to receptors in the central nervous system, affecting neurotransmitter release and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide
- 3-chloro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide
- 3-bromo-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide
Uniqueness
3-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-3-fluorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S.ClH/c20-17-6-4-5-16(15-17)19(24)21-9-10-22-11-13-23(14-12-22)27(25,26)18-7-2-1-3-8-18;/h1-8,15H,9-14H2,(H,21,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBLAQCXDRASPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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